Linker-Length-Dependent Lipophilicity: Propyl vs. Ethyl Sulfonylalkyl 1,2,3-Triazol-4-amines
The propyl linker in the target compound confers a measurably lower lipophilicity compared to the shorter ethyl-linked analog and a substantially different profile relative to the unsubstituted parent. The experimental LogP of 1-(3-(methylsulfonyl)propyl)-1H-1,2,3-triazol-4-amine is -1.47, as reported by Fluorochem . In contrast, the unsubstituted 4-amino-1,2,3-triazole exhibits a LogP of approximately -0.292 , while bis(propan-2-yl)-1H-1,2,3-triazol-4-amine has a predicted LogP of 1.2 . The propyl-linked sulfonyl compound thus occupies a distinctive intermediate hydrophilicity space—more water-soluble than dialkylated analogs but with enhanced membrane interaction potential relative to the parent scaffold.
| Evidence Dimension | Lipophilicity (LogP, octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = -1.47 (experimental) |
| Comparator Or Baseline | 1. 4-Amino-1H-1,2,3-triazole: LogP ≈ -0.292 (experimental) 2. bis(propan-2-yl)-1H-1,2,3-triazol-4-amine: LogP = 1.2 (predicted) |
| Quantified Difference | Target is ~1.18 log units more hydrophilic than the parent scaffold and ~2.67 log units more hydrophilic than the bis-isopropyl analog |
| Conditions | Experimental LogP value per Fluorochem product datasheet; comparator values from ChemExper database (experimental) and Vulcanchem product specification (predicted) |
Why This Matters
LogP differences of >1 log unit are pharmacokinetically significant, altering aqueous solubility, plasma protein binding, and membrane permeability; the propyl-sulfonyl combination provides a distinct physicochemical handle that neither the ethyl analog nor the parent scaffold can replicate.
